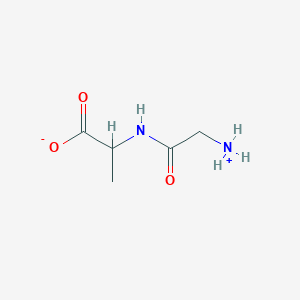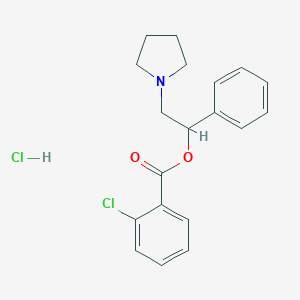![molecular formula C10H12ClN B008976 N-[(2-chlorophenyl)methyl]prop-2-en-1-amine CAS No. 103754-08-1](/img/structure/B8976.png)
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is an alpha-2 adrenergic receptor agonist that works by decreasing sympathetic nerve impulses and reducing the heart rate and blood pressure.
Applications De Recherche Scientifique
Synthesis and Characterization
The research on N-[(2-chlorophenyl)methyl]prop-2-en-1-amine and its derivatives mainly focuses on the synthesis and characterization of various compounds. For instance, the synthesis of N,N-bis[chloro(aryl)phosphino]amines, including derivatives similar to this compound, was explored and characterized for their role in the chromium-catalyzed oligomerization of ethene, demonstrating the potential of these compounds in catalysis and industrial applications (Höhne et al., 2017).
Corrosion Inhibition
Amine derivative compounds, including those structurally related to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in HCl medium. These studies involve comprehensive analyses including electrochemical measurements, FT-IR, NMR spectroscopy, and surface analysis, highlighting the significance of these compounds in corrosion protection and materials science (Boughoues et al., 2020).
Catalysis and Synthesis
Research also delves into the catalytic applications and synthesis processes involving compounds akin to this compound. For instance, studies on the expedient synthesis of N-methyl- and N-alkylamines through reductive amination using reusable cobalt oxide nanoparticles, demonstrate the compound's relevance in the synthesis of fine and bulk chemicals, and its potential in various industrial and academic applications (Senthamarai et al., 2018).
Pharmaceutical Applications
While not directly linked to this compound, studies on related compounds, such as KR-31543, which includes similar structural motifs, demonstrate the potential of these compounds in pharmaceutical applications, particularly as neuroprotective agents for ischemia-reperfusion damage (Kim et al., 2002).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYYZYFRCKOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405945 | |
| Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-08-1 | |
| Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)










